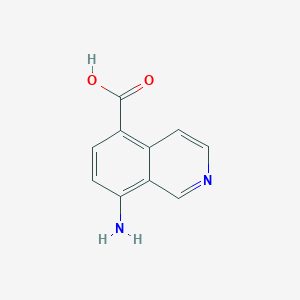

8-氨基异喹啉-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Aminoisoquinoline-5-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.19 and is typically in the form of a powder .

Synthesis Analysis

The synthesis of 8-Aminoisoquinoline-5-carboxylic acid involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .Molecular Structure Analysis

The molecular structure of 8-Aminoisoquinoline-5-carboxylic acid is represented by the Inchi Code: 1S/C10H8N2O2/c11-9-2-1-7 (10 (13)14)6-3-4-12-5-8 (6)9/h1-5H,11H2, (H,13,14) .Chemical Reactions Analysis

8-Aminoisoquinoline-5-carboxylic acid, being an analog of pyridine, is a weak base . It protonates to form salts upon treatment with strong acids, such as HCl . It forms adducts with Lewis acids, such as BF3 .Physical and Chemical Properties Analysis

8-Aminoisoquinoline-5-carboxylic acid is a powder with a molecular weight of 188.19 . It is stored at room temperature .科学研究应用

1. 作为 PARP-1 抑制剂在药物设计中的应用

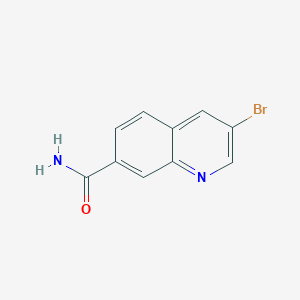

8-氨基异喹啉衍生物已被探索其作为聚(ADP-核糖)聚合酶-1 (PARP-1) 抑制剂的潜力,PARP-1 是药物设计中的一个重要靶酶。Lord 等人 (2009) 的研究表明,以分子内氢键设计的喹啉-8-甲酰胺对人重组 PARP-1 活性表现出显着的抑制作用。确定的活性最高的化合物是 2-甲基喹啉-8-甲酰胺,这表明这些衍生物在治疗活动中具有有效性 (Lord 等人,2009)。

2. 在 C-H 键官能化中的用途

Shabashov 和 Daugulis (2010) 开发了一种使用 8-氨基喹啉辅助剂对羧酸衍生物中的 sp³ 和 sp² C-H 键进行钯催化 β-芳基化和烷基化的方法。该方法突出了 8-氨基喹啉在促进复杂分子的选择性修饰中的重要性,这在合成化学中很有价值 (Shabashov 和 Daugulis,2010)。

3. 在抗血栓剂合成中的作用

Zhang 等人 (2010) 研究了用氨基酸修饰的 3S-四氢异喹啉-3-羧酸的使用,从而产生了有效的抗血栓剂。这些衍生物显示出显着的体外抗血小板聚集和体内抗血栓活性,突出了异喹啉衍生物在心血管治疗开发中的潜力 (Zhang 等人,2010)。

4. 参与 α-氨基酸的合成

Kinsinger 和 Kazmaier (2018) 的研究重点是使用 8-氨基喹啉导向基团对 N-甲基化氨基酸和肽进行立体选择性官能化。这个过程对于合成复杂的 α-氨基酸至关重要,展示了 8-氨基喹啉在肽和天然产物合成中的用途 (Kinsinger 和 Kazmaier,2018)。

5. 对抗寄生虫药物开发的贡献

Nanayakkara 等人 (2008) 研究了 8-氨基喹啉对映体的抗寄生虫活性和毒性,强调了它们在开发治疗疟疾和肺囊虫肺炎等疾病方面的意义。该研究强调了 8-氨基喹啉化合物在药物化学中的重要性,尤其是对于传染病 (Nanayakkara 等人,2008)。

作用机制

Target of Action

It is known that 8-aminoquinoline, a related compound, is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .

Mode of Action

The mode of action of 8-Aminoisoquinoline-5-carboxylic acid involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .

Biochemical Pathways

The functionalization of the 8-aminoquinoline ring suggests that it may influence a variety of biochemical pathways, particularly those involving c–h bond activation/functionalization .

Result of Action

The functionalization of the 8-aminoquinoline ring suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Aminoisoquinoline-5-carboxylic acid. For instance, the addition of β-cyclodextrin (β-CDx) on the absorption and emission properties of 5-aminoisoquinoline (a related compound) has been investigated in aqueous media . The formation of a host–guest inclusion complex with 1:1 stoichiometry was revealed by absorption, steady state, and time-resolved emission spectroscopy .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

8-aminoisoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNMFLWKYODNIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936191-65-9 |

Source

|

| Record name | 8-aminoisoquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)

![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)